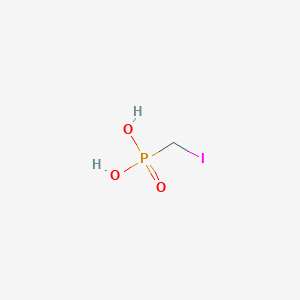

Iodomethylphosphonic Acid

Description

Contextualization of Phosphonic Acid Chemistry

Phosphonic acids are organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a doubly bonded oxygen atom (R-PO(OH)₂). wikipedia.org They are structural analogues of carboxylic acids and are known for their strong coordination to metal ions and their ability to form stable complexes. wikipedia.org The P-C bond in phosphonic acids is highly stable, making them robust scaffolds in various applications. nih.gov In an aqueous solution, phosphonic acids are diprotic, meaning they can donate two protons. wikipedia.org Their solubility in water is a key property, facilitating their use in numerous aqueous reactions. solubilityofthings.com

Significance of Iodomethylphosphonic Acid in Chemical Synthesis and Chemical Biology

This compound, a member of the halogenated organophosphorus acid family, is a valuable reagent and building block in both chemical synthesis and chemical biology. Its significance lies in the reactivity of the carbon-iodine bond, which allows for the introduction of the phosphonomethyl group into various organic molecules. This feature makes it a key intermediate in the synthesis of more complex phosphonate (B1237965) derivatives with potential applications in medicinal chemistry and materials science. nih.gov In chemical biology, this compound and its derivatives can serve as probes to study biological processes, such as enzyme inhibition and metabolic pathways. nih.govbohrium.com

Properties of this compound

| Property | Value |

| Chemical Formula | CH₄IO₃P |

| Molecular Weight | 221.919 g/mol |

| IUPAC Name | (Iodomethyl)phosphonic acid |

| CAS Number | 13298-02-7 |

This data is sourced from PubChem. nih.gov

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through several established methods in organophosphorus chemistry.

One common approach involves the Michaelis-Arbuzov reaction . This reaction typically uses a trialkyl phosphite (B83602) and an iodomethyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then dealkylates to form the corresponding phosphonate ester. Subsequent hydrolysis of the ester yields the desired this compound.

Another synthetic route is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an aldehyde in the presence of a basic catalyst. For this compound, this would involve a variation where an iodinated substrate is used.

Chemical Reactions and Mechanisms involving this compound

The chemical reactivity of this compound is primarily centered around the carbon-iodine bond and the phosphonic acid moiety.

Nucleophilic Substitution: The iodine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the facile introduction of the phosphonomethyl group onto a wide range of nucleophiles, such as amines, thiols, and carbanions.

Esterification: The phosphonic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding phosphonate esters. These esters are often used as intermediates in further synthetic transformations due to their improved solubility in organic solvents.

Applications in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis.

Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for the synthesis of a variety of phosphonate analogs. These analogs are of interest in medicinal chemistry as potential enzyme inhibitors, therapeutic agents, and drug delivery systems. nih.govresearchgate.net For instance, the phosphonate group can act as a stable mimic of a phosphate (B84403) or carboxylate group in biological systems. nih.gov

Role in Chemical Biology

In the field of chemical biology, this compound and its derivatives are utilized as molecular probes to investigate biological systems.

Enzyme Inhibition Studies: The phosphonate moiety can mimic the transition state of enzymatic reactions involving phosphate groups, leading to potent and specific enzyme inhibition. researchgate.net By incorporating a reactive iodomethyl group, these molecules can be used to covalently label and identify the active sites of enzymes.

Studying Metabolic Pathways: Radiolabeled versions of this compound can be used to trace the metabolic fate of phosphonate-containing compounds within cells and organisms. This provides valuable insights into the uptake, distribution, and transformation of these molecules in biological systems.

Analytical Methods for the Detection and Quantification of this compound

A variety of analytical techniques can be employed for the detection and quantification of this compound.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a common method for the analysis of organic acids like this compound. shimadzu.com Ion-exchange or ion-exclusion chromatography can be used for separation, followed by detection using UV absorbance or conductivity. shimadzu.com Gas chromatography (GC) can also be used, often after derivatization to increase volatility, with flame photometric detection (FPD) being a sensitive method for phosphorus-containing compounds. nih.govnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for the structural elucidation and quantification of this compound. ³¹P NMR is particularly useful for identifying and quantifying phosphorus-containing compounds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. nih.gov Isotopic pattern analysis can be particularly useful for identifying halogenated compounds. acs.org

Structure

3D Structure

Properties

CAS No. |

13298-02-7 |

|---|---|

Molecular Formula |

CH4IO3P |

Molecular Weight |

221.919 g/mol |

IUPAC Name |

iodomethylphosphonic acid |

InChI |

InChI=1S/CH4IO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |

InChI Key |

CESOUITVLYKYSK-UHFFFAOYSA-N |

Canonical SMILES |

C(P(=O)(O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for Iodomethylphosphonic Acid and Its Derivatives

Direct Synthesis Routes for Iodomethylphosphonic Acid

The direct synthesis of this compound can be approached through the hydrolysis of its corresponding esters, a common method for obtaining phosphonic acids.

The general mechanism for the acid-catalyzed hydrolysis of a dialkyl phosphonate (B1237965) involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. This leads to the elimination of an alcohol molecule. The process is repeated to cleave the second ester linkage, yielding the final phosphonic acid.

| Reactant | Reagents | Product | Conditions |

| Diethyl iodomethylphosphonate | Concentrated HCl, Water | This compound | Reflux |

Table 1: General conditions for the acidic hydrolysis of diethyl iodomethylphosphonate.

While acidic hydrolysis is a standard procedure, alternative methods for the dealkylation of phosphonate esters exist and could potentially be applied to the synthesis of this compound. One such method is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. nih.gov This two-step process is known for its mild reaction conditions, often proceeding at room temperature in a non-protic solvent. nih.gov The use of iodotrimethylsilane (B154268) (TMSI) has also been reported for similar transformations. nih.gov

Another potential route involves the use of other dealkylating agents or catalytic methods. For instance, the hydrolysis of phosphonodiamides can also yield phosphonic acids. nih.gov While not specifically documented for this compound, these alternative pathways offer potential avenues for its synthesis under different reaction conditions, which might be advantageous if the substrate is sensitive to strong acidic environments.

Synthesis of this compound Esters

The synthesis of this compound esters is a crucial step as they serve as the direct precursors to the acid itself. The Michaelis-Arbuzov reaction is a cornerstone of this synthesis.

The preparation of diethyl iodomethylphosphonate is most commonly achieved through the Michaelis-Arbuzov reaction. mdpi.com This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, in this case, diiodomethane (B129776). mdpi.comnih.gov The reaction is typically initiated by nucleophilic attack of the phosphorus atom on the electrophilic carbon of the diiodomethane. This is followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced iodide ion to yield the phosphonate ester and a volatile alkyl halide (ethyl iodide in this case).

However, the reaction between triethyl phosphite and diiodomethane can be complicated by a competing Michaelis-Arbuzov isomerization, where the ethyl iodide formed as a byproduct reacts with the starting triethyl phosphite to produce diethyl ethylphosphonate. mdpi.com This side reaction can significantly lower the yield of the desired diethyl iodomethylphosphonate. To mitigate this, reaction conditions can be optimized, for example, by using an excess of the dihalomethane and removing the volatile ethyl iodide as it is formed.

| Reactants | Product | Key Reaction | Potential Side Product |

| Triethyl phosphite, Diiodomethane | Diethyl iodomethylphosphonate | Michaelis-Arbuzov Reaction | Diethyl ethylphosphonate |

Table 2: Synthesis of diethyl iodomethylphosphonate via the Michaelis-Arbuzov reaction.

The stereoselective synthesis of functionalized phosphonate esters is an area of significant research interest, particularly for the preparation of chiral phosphonic acids and their derivatives. nih.govdntb.gov.ua While specific examples for this compound are not extensively documented, general strategies for achieving stereoselectivity in phosphonate synthesis can be considered.

One common approach involves the use of chiral auxiliaries or catalysts. For instance, the addition of a phosphite to a chiral imine can lead to the diastereoselective formation of α-aminophosphonates. nih.gov Similarly, chiral catalysts can be employed in the reaction between achiral phosphites and imines to induce enantioselectivity. nih.gov

Another strategy involves the stereoselective reduction of a ketophosphonate precursor using chiral reducing agents, such as borohydride (B1222165) complexes with chiral ligands like tartaric acid. mdpi.com These methods, while developed for other phosphonate systems, provide a conceptual framework for the potential stereoselective synthesis of functionalized esters of this compound, which could then be hydrolyzed to the corresponding chiral acid.

Derivatization Strategies Utilizing this compound as a Building Block

This compound and its esters can serve as valuable building blocks in organic synthesis due to the presence of the reactive carbon-iodine bond and the phosphonate moiety. nih.gov The phosphonate group itself can be involved in various transformations, and the iodo-methyl group provides a handle for introducing the phosphonomethyl moiety into other molecules.

The phosphonic acid group can be used to functionalize molecules to enhance their water solubility or to act as a ligand for metal coordination. nih.gov It can also participate in supramolecular chemistry through hydrogen bonding. nih.gov

The carbon-iodine bond in iodomethylphosphonate esters allows for nucleophilic substitution reactions. For example, the ester can be used to introduce a phosphonomethyl group onto a variety of nucleophiles. This makes it a useful reagent for the synthesis of more complex phosphonate derivatives with potential applications in medicinal chemistry and materials science. While specific, complex synthetic applications of this compound as a building block are not widely reported in readily available literature, its structure suggests significant potential for such roles.

Phosphonate Analogues and Conjugates

The synthesis of phosphonate analogues and conjugates of this compound often involves the strategic modification of precursor molecules to introduce the phosphonate and iodo functionalities. These analogues are of interest in various fields, including medicinal chemistry, where they can act as mimics of natural phosphates or carboxylates. researchgate.net

One notable approach involves the synthesis of phosphonate analogues of biologically active molecules. For instance, phosphonate analogues of cyclophostin, a natural acetylcholinesterase (AChE) inhibitor, have been synthesized. nih.govnih.gov The synthesis of these analogues can involve several key steps, including the reaction of a phosphono allylic carbonate with a nucleophile, followed by demethylation and cyclization. nih.gov In one pathway, the selective mono-demethylation of a phosphonate can be achieved using sodium iodide in refluxing acetonitrile (B52724), followed by protonation to yield the corresponding phosphonic acid. nih.gov

The synthesis of α-aminophosphonic acid derivatives represents another important class of phosphonate analogues. nih.gov A straightforward, regioselective methodology has been developed for the preparation of α-aminophosphine oxides and phosphonates through the addition of nucleophiles to 2H-azirine derivatives. nih.gov The nature of the nucleophile determines the final product; for example, aliphatic alcohols can lead to α-aminophosphine oxide and phosphonate acetals. nih.gov

| Precursor/Reactant | Reagent/Condition | Product | Yield | Reference |

| Phosphono allylic carbonate, Methyl acetoacetate | Palladium(0) catalyst | Mono- and di-allyl products | - | nih.gov |

| Phosphonate | Sodium iodide, Acetonitrile (reflux) | Mono-sodium salt of phosphonic acid | Crude | nih.gov |

| 2H-azirine derivative, Methanol | - | α-aminophosphine oxide acetal | - | nih.gov |

| Dimethyl vinyl phosphonate, Methyl acetoacetate | t-BuOK | Phosphonate intermediate for cyclic enol phosphonate | 62% | nih.gov |

Incorporation into Complex Molecular Architectures

The this compound moiety can be incorporated into more complex molecular architectures to impart specific properties or to serve as a handle for further chemical transformations. This incorporation is a key strategy in the development of targeted therapeutic agents and functional materials.

One area of application is the synthesis of peptide analogues, where phosphonic acids can replace carboxylic acids. For example, di-tert-butyl phosphonates have been used in the synthesis of phosphonic acid analogues of peptides targeting protein-tyrosine kinases. beilstein-journals.org The introduction of the phosphonate group can be achieved through reactions such as the Michaelis–Becker or Pudovik reactions. beilstein-journals.org The subsequent deprotection of the tert-butyl groups is typically accomplished using trifluoroacetic acid. beilstein-journals.org

Furthermore, phosphonate-containing molecules have been developed as bone-targeting agents. For example, platinum(IV) prodrugs containing a monoaminophosphonate ester ligand have been synthesized with the aim of targeting bone tissue and inhibiting matrix metalloproteinases. researchgate.net

| Molecular Target | Synthetic Strategy | Key Reaction | Reference |

| Peptide Analogues | Introduction of di-tert-butyl phosphonate | Michaelis–Becker or Pudovik reaction | beilstein-journals.org |

| Isodomoic Acids G and H | Sequential silylcarbocyclization/silicon-based cross-coupling | Desilylative iodination | nih.gov |

| Bone-Targeting Prodrugs | Incorporation of a monoaminophosphonate ester ligand | - | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Iodomethylphosphonic Acid

Radical Chemistry Mediated by Iodomethylphosphonic Acid Derivatives

The presence of a carbon-iodine bond in this compound derivatives makes them suitable candidates for initiating radical reactions. The C-I bond is relatively weak and can undergo homolytic cleavage upon initiation by light or a radical initiator, generating a phosphonomethyl radical.

Carbon Free-Radical Addition Reactions

Derivatives of this compound can participate in carbon free-radical addition reactions. The process is initiated by the formation of a phosphonomethyl radical. This highly reactive intermediate can then add across the double or triple bonds of unsaturated compounds.

The general mechanism for the radical addition of an this compound derivative to an alkene can be described in three main stages:

Initiation: A radical initiator (e.g., AIBN or peroxide) abstracts the iodine atom from the this compound derivative to generate the key phosphonomethyl radical.

Propagation: The phosphonomethyl radical adds to the less substituted carbon of the alkene, following an anti-Markovnikov regioselectivity, to form a more stable secondary radical intermediate. This new radical then abstracts an iodine atom from another molecule of the this compound derivative, propagating the radical chain and forming the final product.

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

This type of radical addition is analogous to the well-known Kharasch addition reaction of alkyl halides to alkenes. The regioselectivity is governed by the stability of the radical intermediate formed during the propagation step.

Quenching Mechanisms of Radical Intermediates

The radical intermediates generated from this compound derivatives can be quenched through various pathways, which can either be desired termination steps or competing side reactions.

Common quenching mechanisms include:

Hydrogen Atom Abstraction: The phosphonomethyl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of methylphosphonic acid and terminating the desired addition reaction.

Dimerization: Two phosphonomethyl radicals can combine to form a dimer, 1,2-bis(phosphono)ethane.

Reaction with Radical Scavengers: The presence of radical scavengers, such as molecular oxygen or specific quenching agents like 2-propanol and sodium azide, can effectively terminate the radical chain. For instance, in the photodegradation of related phosphonates, scavengers are used to identify the role of reactive oxygen species (ROS) like hydroxyl radicals in the degradation process. rsc.org

The efficiency of the desired radical addition reaction depends on controlling these quenching pathways by optimizing reaction conditions such as solvent, temperature, and the concentration of reactants and initiators.

Alkylation Reactions Involving this compound

The electrophilic nature of the carbon atom in the iodomethyl group, coupled with the good leaving group ability of the iodide ion, makes this compound a potential alkylating agent.

Nucleophilic Displacement Pathways

This compound and its esters can undergo nucleophilic substitution reactions where a nucleophile displaces the iodide ion. The reaction typically proceeds via an S(_N)2 mechanism, especially with primary alkyl halides like this compound.

The general pathway involves the attack of a nucleophile (Nu:⁻) on the carbon atom bearing the iodine, leading to the formation of a new carbon-nucleophile bond and the departure of the iodide ion.

Common nucleophiles that can be alkylated by this compound derivatives include amines, alkoxides, thiolates, and carbanions. The reactivity of the nucleophile and the specific reaction conditions will determine the efficiency of the alkylation.

Reaction Kinetics and Selectivity in Alkaline Media

Studies on the alkaline deacylation of related 1-(acylamino)alkylphosphonic acids have shown that the reaction proceeds through a two-stage mechanism. researchgate.net The initial step involves a rapid interaction of the hydroxyl ion with the molecule. researchgate.net While this is a deacylation reaction, it highlights the reactivity of phosphonic acid derivatives in alkaline solutions.

For alkylation reactions, the presence of a base is often necessary to deprotonate the nucleophile, increasing its nucleophilicity. However, in strongly alkaline solutions, competing reactions such as the hydrolysis of the phosphonate (B1237965) ester or elimination reactions can occur. The selectivity between N-alkylation and O-alkylation of nucleophiles with multiple reactive centers can also be a critical factor, which is often influenced by the solvent and the nature of the base used. dntb.gov.ua The kinetics of such alkylation reactions are typically dependent on the concentrations of both the alkylating agent and the nucleophile. researchgate.netnih.gov

Phosphorylation and Phosphonate Linkage Formation

This compound derivatives can be utilized in the synthesis of more complex molecules containing phosphonate linkages. This is particularly relevant in the field of medicinal chemistry and materials science, where phosphonate-containing compounds often exhibit interesting biological or physical properties.

The formation of a phosphonate linkage using an iodomethylphosphonate derivative would typically involve its reaction with a nucleophilic species, such as an alcohol, to form a phosphonate ester. This is a form of O-alkylation where the iodomethylphosphonate acts as the alkylating agent.

Alternatively, derivatives of this compound could be envisioned as building blocks in H-phosphonate chemistry. The H-phosphonate approach is a versatile method for the synthesis of oligonucleotides and their analogs. researchgate.netnih.gov In a hypothetical scenario, an appropriately protected iodomethyl H-phosphonate monoester could be coupled with a nucleoside in the presence of a coupling agent. Subsequent oxidation or other transformations of the resulting H-phosphonate diester would lead to the formation of a modified oligonucleotide containing a phosphonomethyl group.

The table below outlines the key reactive species and their roles in the discussed reactions.

| Reactive Species/Intermediate | Role in Reaction | Relevant Section |

| Phosphonomethyl Radical | Key intermediate in radical addition reactions | 3.1.1 |

| Radical Scavengers (e.g., O₂, NaN₃) | Terminate radical chain reactions | 3.1.2 |

| Nucleophile (e.g., R-NH₂, R-O⁻) | Attacks the electrophilic carbon in alkylation reactions | 3.2.1 |

| Hydroxide Ion (OH⁻) | Can act as a base or nucleophile in alkaline media | 3.2.2 |

| H-phosphonate Monoester | Building block in phosphonate linkage formation | 3.3 |

Anchoring Group Binding Modes of Phosphonic Acids

Phosphonic acids are widely recognized for their strong and stable interactions with a variety of metal oxide surfaces, a characteristic that is central to their application in surface engineering, corrosion inhibition, and the development of biomedical implants. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net The binding of the phosphonic acid group to a metal oxide (M-O) surface is a complex process that can result in several distinct coordination modes. These binding modes are influenced by factors such as the nature of the metal oxide, the solvent, temperature, and the concentration of the phosphonic acid solution. nih.gov

The primary binding modes for phosphonic acids on metal oxide surfaces are generally categorized as monodentate, bidentate, and tridentate. bibliotekanauki.pl

Monodentate: In this mode, one of the oxygen atoms of the phosphonate group forms a single bond with a metal atom on the surface (P-O-M).

Bidentate: This mode involves two of the phosphonate oxygen atoms binding to the surface. This can occur in a chelating fashion, where both oxygens bind to the same metal atom, or in a bridging fashion, where they bind to two different metal atoms. Studies on phenylphosphonic acid on cobalt oxide surfaces have shown a transition from a chelating tridentate to a chelating bidentate binding motif as surface coverage increases. bibliotekanauki.pl

Tridentate: Here, all three oxygen atoms of the phosphonate group interact with the metal oxide surface. This mode is often observed at low surface coverages and is considered to provide a very stable anchoring. bibliotekanauki.pl

The formation of these bonds significantly alters the surface properties, such as wettability and work function. researchgate.net While no specific studies on the binding modes of this compound have been identified, it is reasonable to infer that it would exhibit similar binding behaviors to other alkylphosphonic acids on surfaces like titanium oxide, indium tin oxide (ITO), and iron oxides. The presence of the iodine atom is not expected to directly interfere with the phosphonic acid's ability to anchor to these surfaces.

Table 1: General Binding Modes of Phosphonic Acids on Metal Oxide Surfaces

| Binding Mode | Description |

| Monodentate | One P-O-M bond is formed. |

| Bidentate | Two P-O-M bonds are formed (can be chelating or bridging). |

| Tridentate | Three P-O-M bonds are formed with the surface. |

Condensation Reactions for P-O-M Bond Formation

The formation of a covalent bond between the phosphorus atom of the phosphonic acid and a metal atom on an oxide surface (P-O-M) is typically achieved through a condensation reaction. This process involves the elimination of a water molecule. beilstein-journals.orgnih.gov

The mechanism generally proceeds as follows:

Initial Adsorption: The phosphonic acid molecule first physisorbs onto the hydroxylated metal oxide surface, forming hydrogen bonds between the P-OH groups of the acid and the M-OH groups on the surface.

Condensation: Upon heating or under appropriate reaction conditions, a condensation reaction occurs. A proton from a P-OH group and a hydroxyl group from the surface (or a proton from the surface and a hydroxyl from the acid) are eliminated as a water molecule.

Covalent Bond Formation: This elimination results in the formation of a strong, covalent P-O-M linkage.

This process can be repeated, leading to the formation of bidentate and tridentate linkages, which enhances the stability of the resulting self-assembled monolayer (SAM). The robustness of these P-O-M bonds contributes to the high thermal and chemical stability of phosphonic acid-based surface modifications. chemrxiv.org While specific mechanistic studies for this compound are unavailable, the fundamental principles of condensation reactions for other phosphonic acids are expected to apply.

Stability and Transformation Pathways in Diverse Chemical Environments

The stability of this compound is a critical factor for its potential applications. Its stability will be influenced by environmental conditions such as pH, temperature, and the presence of other chemical species.

The C-I bond in the iodomethyl group is the most likely site for chemical transformation. It is a relatively weak bond and can be susceptible to nucleophilic attack or reduction. The phosphonic acid group itself is generally stable, although its protonation state is pH-dependent.

Limited specific data exists for the stability of this compound. However, general knowledge of related compounds allows for educated inferences. For instance, studies on the thermal stability of phosphorus-iodonium ylids show decomposition onset temperatures ranging from 74 °C to 225 °C, indicating that the presence of iodine in organophosphorus compounds can influence their thermal behavior. chemrxiv.orgnih.govbeilstein-journals.orgnih.gov

The hydrolysis of phosphonate esters, which are precursors to phosphonic acids, can be catalyzed by either acid or base. libretexts.orgchemguide.co.ukjk-sci.comlibretexts.org This suggests that the stability of any esterified form of this compound would be pH-sensitive. The phosphonic acid itself is expected to be stable under a range of pH conditions, though its solubility and aggregation state may change. beilstein-journals.org

In the context of diverse chemical environments, potential transformation pathways for this compound could include:

Hydrolysis: The C-I bond may undergo hydrolysis, particularly under basic conditions, to form hydroxymethylphosphonic acid.

Nucleophilic Substitution: The iodide is a good leaving group, making the methyl carbon susceptible to attack by various nucleophiles.

Reduction: The C-I bond can be reduced to a C-H bond, yielding methylphosphonic acid.

Further experimental research is necessary to fully characterize the stability and transformation pathways of this compound in different chemical environments.

Advanced Spectroscopic Characterization and Structural Elucidation of Iodomethylphosphonic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the atomic-level structure of iodomethylphosphonic acid. By analyzing the magnetic properties of its constituent nuclei, specifically ¹H, ¹³C, and ³¹P, a detailed map of the molecule's framework can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the chemical environment of the protons dictates their resonance frequency. The methylene (B1212753) protons (CH₂) directly attached to the iodine atom and the phosphonic acid group are expected to exhibit a distinct signal. Due to the strong electron-withdrawing effects of both the iodine atom and the phosphonic acid moiety, these protons would be significantly deshielded, resulting in a downfield chemical shift. This peak is anticipated to appear as a doublet due to coupling with the phosphorus-31 nucleus. The protons of the hydroxyl groups (-OH) on the phosphonic acid are typically broad and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these labile protons would exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ICH₂P | 3.0 - 4.0 | Doublet | ~10-15 (²JHP) |

| P(O)(OH)₂ | Variable (broad) | Singlet | N/A |

Note: Predicted values are based on the analysis of similar organophosphorus compounds and the known effects of substituents. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound provides crucial information about the carbon backbone of the molecule. A single resonance is expected for the methylene carbon (CH₂). The attachment of the highly electronegative iodine atom and the phosphonic acid group will cause a significant downfield shift for this carbon. This signal will appear as a doublet due to the one-bond coupling between the carbon-13 and phosphorus-31 nuclei (¹JCP).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ICH₂P | 10 - 20 | Doublet | ~130-150 (¹JCP) |

Note: Predicted values are based on the analysis of analogous compounds. The large coupling constant is characteristic of a direct C-P bond.

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis

Phosphorus-31 NMR spectroscopy is a highly specific technique for observing phosphorus-containing compounds. huji.ac.ilwikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable spectra. wikipedia.org For this compound, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift of this peak provides information about the electronic environment of the phosphorus atom. In a proton-coupled ³¹P NMR spectrum, this signal would appear as a triplet due to coupling with the two adjacent methylene protons (²JPH). In a proton-decoupled spectrum, which is more common, the signal would be a singlet. huji.ac.il The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.org

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Phosphorus Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton-Coupled) | Predicted Coupling Constant (J) in Hz |

| P (O)(OH)₂ | 15 - 25 | Triplet | ~10-15 (²JPH) |

Note: The predicted chemical shift is in the typical range for alkylphosphonic acids.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D NMR spectra and establishing connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. youtube.comnih.gov For this compound, an HSQC spectrum would show a single cross-peak, connecting the proton signal of the ICH₂ group to the carbon signal of the same group. This provides definitive evidence for the H-C bond. youtube.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with a high degree of accuracy. This precision enables the calculation of the elemental composition of this compound, confirming its molecular formula (CH₄IO₃P). The high resolution is crucial to distinguish the target compound from other species that may have the same nominal mass.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of iodine, a characteristic isotopic pattern would be expected. The fragmentation pattern provides further structural information. Common fragmentation pathways for organophosphorus acids involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of an iodine radical (I•), a water molecule (H₂O), or cleavage of the C-P bond.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [CH₄IO₃P]⁺ | 221.8966 | Molecular Ion |

| [CH₄O₃P]⁺ | 95.9898 | Loss of Iodine radical |

| [CH₂IP]⁺ | 155.8856 | Cleavage of P-O bonds |

| [H₂O₃P]⁺ | 80.9714 | Phosphoric acid fragment |

Note: The predicted m/z values are calculated based on the exact masses of the most abundant isotopes.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com In the case of this compound (CH₄IO₃P, molecular weight: 221.919 g/mol ), a soft ionization technique like electrospray ionization (ESI) would likely be used to generate the molecular ion, typically the deprotonated species [M-H]⁻ in negative ion mode or the protonated species [M+H]⁺ in positive ion mode. nih.govnih.gov

The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) would provide a wealth of structural information. youtube.com The fragmentation pattern is dictated by the relative strengths of the chemical bonds within the ion. Key fragmentation pathways for this compound can be predicted based on its structure and the known fragmentation behavior of similar compounds. libretexts.orgyoutube.com

Predicted Fragmentation Pathways:

C-I Bond Cleavage: The carbon-iodine bond is relatively weak and susceptible to cleavage, which would result in the loss of an iodine radical (I•) or an iodide anion (I⁻). The loss of the heavy iodine atom (atomic weight ~127) would lead to a significant mass shift, making this a highly diagnostic fragmentation. nih.gov

Loss of Water: Phosphonic acids can readily lose one or more molecules of water (H₂O) from the P(O)(OH)₂ group, particularly under the energetic conditions of MS/MS. nih.gov

C-P Bond Cleavage: The cleavage of the carbon-phosphorus bond would separate the iodomethyl group from the phosphonic acid moiety.

P-O Bond Cleavage: Fragmentation can also occur at the phosphorus-oxygen bonds.

The analysis of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Loss | Fragment m/z |

| 220.9 ( [M-H]⁻ ) | [M-H-H₂O]⁻ | CH₂IO₂P⁻ | H₂O | 202.9 |

| 220.9 ( [M-H]⁻ ) | [M-H-I]⁻ | CH₂PO₃⁻ | I• | 93.9 |

| 220.9 ( [M-H]⁻ ) | [PO₃]⁻ | PO₃⁻ | CH₂I | 78.9 |

| 220.9 ( [M-H]⁻ ) | [I]⁻ | I⁻ | CH₃PO₃ | 126.9 |

| 222.9 ( [M+H]⁺ ) | [M+H-H₂O]⁺ | CH₄IO₂P⁺ | H₂O | 204.9 |

| 222.9 ( [M+H]⁺ ) | [CH₂I]⁺ | CH₂I⁺ | H₃PO₃ | 140.9 |

Note: The m/z values are nominal and would be determined with high precision in a high-resolution mass spectrometer.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, with each type of bond absorbing energy at a characteristic frequency. For this compound, IR and Raman spectra would provide clear signatures for its key structural features.

The phosphonic acid group, -P(O)(OH)₂, is particularly rich in vibrational modes. nist.gov The strong P=O stretching vibration is a prominent feature in the IR spectrum of phosphonic acids. The P-OH and O-H stretching vibrations are also characteristic, though the O-H stretch often appears as a broad band due to hydrogen bonding. wikipedia.orgyoutube.com The C-P and C-I bonds also have distinct vibrational frequencies, although they are typically weaker than the phosphoryl and hydroxyl stretches.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| O-H (in P-OH) | Stretching (H-bonded) | 3200 - 3650 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium |

| P=O | Stretching | 1150 - 1300 | Strong |

| P-O (in P-OH) | Stretching | 900 - 1050 | Strong |

| C-P | Stretching | 650 - 800 | Medium-Weak |

| C-I | Stretching | 500 - 600 | Medium-Weak |

Source: Data compiled from general spectroscopic tables and studies on organophosphorus compounds. nist.govcdnsciencepub.com

X-ray Fluorescence Spectroscopy for Elemental Composition (e.g., Phosphorus Content)

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net It operates by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to excite and emit secondary, "fluorescent" X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative elemental analysis. mdpi.com

While XRF cannot provide information about the chemical bonding or molecular structure, it is an excellent method for confirming the presence and measuring the concentration of specific elements within a sample of this compound. nih.govresearchgate.net For this compound, XRF would be particularly useful for quantifying the phosphorus content, which is a defining characteristic. It can also readily detect the iodine atom.

The primary application of XRF in this context would be for quality control and elemental verification of a synthesized or purified sample. By comparing the measured elemental ratios (e.g., I:P) to the theoretical values calculated from the chemical formula, one can assess the purity of the compound.

Interactive Data Table: Elemental Analysis of this compound via XRF

| Element | Chemical Symbol | Atomic Number | Theoretical Mass % | Detectable by XRF |

| Iodine | I | 53 | 57.19% | Yes |

| Phosphorus | P | 15 | 13.96% | Yes |

| Oxygen | O | 8 | 21.63% | Yes (with appropriate detector) |

| Carbon | C | 6 | 5.41% | No (typically not detected by standard XRF) |

| Hydrogen | H | 1 | 1.82% | No |

Note: Standard XRF instruments are most effective for elements with atomic numbers higher than sodium (Na). Detection of lighter elements like oxygen requires specialized detectors and vacuum conditions. Carbon and hydrogen are generally not detectable.

Other Advanced Spectroscopic Methods for Mechanistic Insights

Beyond initial structural confirmation, other spectroscopic techniques are crucial for understanding the chemical dynamics and reaction mechanisms involving this compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for detailed structural elucidation of organic compounds in solution. rsc.org

³¹P NMR Spectroscopy: Phosphorus-31 is a spin-active nucleus with 100% natural abundance, making ³¹P NMR an exceptionally sensitive and informative technique for studying organophosphorus compounds. semanticscholar.org The ³¹P NMR spectrum of this compound would show a single resonance, and its chemical shift would be highly sensitive to the pH of the solution, reflecting the protonation state of the phosphonic acid group. This allows for the determination of pKa values through NMR-controlled titrations. semanticscholar.org Coupling between the phosphorus and adjacent hydrogen nuclei (²JPH) would appear as a triplet in a proton-coupled spectrum, confirming the -CH₂-P linkage.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. researchgate.net In ¹H NMR, the methylene protons (-CH₂-) adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus (²JHP). hmdb.cahmdb.ca Similarly, in the ¹³C NMR spectrum, the carbon atom would also show coupling to phosphorus (¹JCP), providing definitive evidence for the C-P bond. rsc.org

These NMR techniques, often used in combination (e.g., 2D NMR experiments like HMBC, HSQC), allow for the complete assignment of all atoms in the molecule and can be used to monitor reactions in real-time, providing deep mechanistic insights. acs.org

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

| ³¹P | -PO₃H₂ | Varies with pH | Triplet (proton-coupled) | ²JPH |

| ¹H | -CH₂- | ~2.5 - 3.5 | Doublet | ²JHP |

| ¹³C | -CH₂- | ~20 - 30 | Doublet | ¹JCP |

Note: Predicted chemical shifts are approximate and can be influenced by solvent and pH.

Computational and Theoretical Chemical Studies of Iodomethylphosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. nih.gov These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a range of chemical investigations. researchgate.net

For Iodomethylphosphonic Acid, DFT calculations would be instrumental in determining key molecular properties. These include optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. DFT can also be used to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. nih.gov

In studies of similar phosphonic acids, DFT methods like B3LYP have been successfully used to predict geometries, vibrational spectra, and relative stabilities. researchgate.netsemanticscholar.org For instance, research on aminomethylphosphonic acid used DFT to analyze the charge density distribution, revealing high polarization in the P-O bonds. nih.gov A similar approach for this compound would clarify how the electronegative iodine atom influences the electronic environment of the phosphonate (B1237965) group.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents the types of data that would be generated from DFT calculations. The values are hypothetical and for illustrative purposes only.

| Property | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | +Z eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | (Y+Z) eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | D Debyes |

| P=O Vibrational Frequency | Calculated frequency corresponding to the P=O bond stretch in the IR spectrum. | ν cm-1 |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods are often more computationally demanding than DFT but can provide highly accurate results, serving as a benchmark for other techniques. nih.gov

If applied to this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more precise determination of its molecular properties. These calculations would yield highly accurate geometric parameters (bond lengths, bond angles), rotational constants, and electronic energies. An ab initio study on methylphosphonic acid, for example, used the CBS-Q method to calculate thermochemistry for several related phosphorus-containing species. researchgate.net A similar investigation for this compound would provide benchmark data on its stability and the energetics of its formation or decomposition.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govnih.gov

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses rotational freedom around the C-P and P-O bonds, and MD simulations would reveal the preferred orientations (conformers) and the energy barriers between them in an aqueous environment. Furthermore, MD simulations are essential for understanding intermolecular interactions. For instance, a simulation of this compound in water would show how the phosphonate group forms hydrogen bonds with surrounding water molecules. Research on other molecules, like 1-hydroxyethane-1,1-diphosphonic acid (HEDP), has used ab initio molecular dynamics to study its adsorption on an iron surface, detailing how the phosphonic acid groups coordinate with metal atoms. rsc.org A similar simulation for this compound could predict its behavior as a corrosion inhibitor or chelating agent.

Theoretical Prediction of Reaction Mechanisms and Energy Surfaces

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface (PES) for a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

Theoretical studies could predict the mechanisms of reactions involving this compound, such as its hydrolysis, oxidation, or nucleophilic substitution at the carbon atom. Using DFT or ab initio methods, the structures of reactants, products, and transition states along a proposed reaction coordinate can be optimized. The calculated energy differences between these states reveal the reaction's thermodynamic and kinetic feasibility. For example, a study on methylphosphonic acid calculated the rate constants for its unimolecular decomposition and its reaction with hydroxyl radicals. researchgate.net A similar theoretical investigation for this compound would provide invaluable insight into its chemical stability and degradation pathways, particularly the mechanism of C-I bond cleavage.

Table 2: Illustrative Data from a Theoretical Reaction Study of this compound This table outlines the kind of data generated from calculations of a reaction pathway, such as hydrolysis. Values are hypothetical.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Reactant Energy | The calculated energy of this compound and co-reactants (e.g., H2O). | ER kcal/mol |

| Transition State Energy | The energy of the highest point on the reaction pathway. | ETS kcal/mol |

| Product Energy | The calculated energy of the reaction products (e.g., Hydroxymethylphosphonic Acid and HI). | EP kcal/mol |

| Activation Energy (ΔE‡) | The energy barrier for the reaction (ETS - ER). | ΔE‡ kcal/mol |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (EP - ER). | ΔErxn kcal/mol |

Structure-Reactivity Relationship (SAR) Analysis through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its activity, such as biological efficacy or chemical reactivity. Computational modeling is central to modern SAR analysis. By calculating a variety of molecular descriptors for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed.

For this compound, a computational SAR study would involve comparing its calculated properties to those of other substituted methylphosphonic acids (e.g., with F, Cl, Br, or H substituents). The goal would be to build a model that correlates specific structural features with a particular reactivity. For instance, one could investigate how the electronegativity and size of the halogen atom influence the acidity (pKa) of the phosphonic acid group or the susceptibility of the C-X bond to cleavage. semanticscholar.org Computational descriptors would include electronic properties (HOMO/LUMO energies, partial atomic charges), steric properties (molecular volume), and hydrophobic properties (logP). Such an analysis would enable the prediction of reactivity for other, yet-to-be-synthesized, halogenated phosphonic acids.

Chemical Biology Applications of Iodomethylphosphonic Acid As a Research Tool

Protein Modification and Functionalization Platforms

The ability to selectively modify proteins is a cornerstone of chemical biology, enabling the study of protein function, the tracking of cellular processes, and the development of novel therapeutics. nih.gov Iodomethylphosphonic acid provides a tool for such modifications through targeted alkylation.

This compound functions as an alkylating agent, analogous to the widely used reagent iodoacetamide (B48618) (IAM). creative-proteomics.com The primary target for alkylation by these reagents within a protein is the thiol group (-SH) of cysteine residues. creative-proteomics.compolyu.edu.hk Cysteine's high nucleophilicity and relatively low abundance make it an ideal target for site-selective modification. polyu.edu.hk The reaction involves the nucleophilic attack of the cysteine thiolate anion on the electron-deficient carbon atom attached to the iodine, forming a stable thioether bond and releasing iodide as a leaving group.

This reaction is highly efficient for capping cysteine residues to prevent the formation of disulfide bonds during protein analysis. creative-proteomics.com While iodoacetamide is commonly used for this purpose, employing this compound results in the covalent attachment of a phosphonate (B1237965) moiety instead of a carbamidomethyl group. This introduces a unique functional group with distinct chemical properties. Although cysteine is the primary target, side reactions with other nucleophilic residues, such as the N-terminal amino group, can occur, particularly when the alkylating agent is used in excess. nih.gov

A key application of the phosphonate group is its role as a non-hydrolyzable bioisostere of the phosphate (B84403) group. nih.govwikipedia.orgnih.gov The phosphorus-carbon (P-C) bond in a phosphonate is resistant to the enzymatic cleavage by phosphatases that readily hydrolyze the phosphorus-oxygen (P-O) bond of a phosphate ester. nih.govnih.gov This stability makes phosphonates invaluable tools for studying phosphorylation-dependent biological processes. youtube.com

Post-translational modifications (PTMs) like phosphorylation are critical for regulating the function of proteins such as histones. The phosphorylation of histone H3, for instance, is a dynamic process involved in gene regulation and chromatin condensation. By modifying a protein like histone H3 with this compound, a phosphonate group can be installed at a specific site (e.g., an engineered cysteine residue). This creates a "phospho-mimic" that is permanently "on," allowing researchers to investigate the downstream consequences of a specific phosphorylation event without the signal being erased by cellular phosphatases. The bioactivity of many phosphonate-containing compounds stems from their ability to act as potent competitive inhibitors of enzymes that bind phosphate-containing substrates. nih.gov

Development of Bioconjugation Strategies

Bioconjugation, the covalent linking of two biomolecules or of a biomolecule and a synthetic molecule, is essential for creating research probes, diagnostic agents, and therapeutics. This compound can be employed in bioconjugation strategies to attach a phosphonate handle to biomolecules.

Using this compound to alkylate a protein results in its derivatization with a phosphonate tag. This phosphonate handle serves as a versatile chemical probe. One significant advantage is its utility in enrichment strategies. Phosphonate-tagged proteins or peptides can be selectively captured and enriched from complex biological mixtures using Immobilized Metal Affinity Chromatography (IMAC). researchgate.net This technique, commonly used for phosphopeptide enrichment, allows for the efficient isolation of modified proteins for further analysis, such as mass spectrometry.

This labeling strategy provides an alternative to more common tags like biotin. The IMAC-based enrichment of phosphonate-labeled molecules is highly efficient and allows for release under mild conditions. researchgate.net This approach has been successfully used to identify newly synthesized proteins and to monitor proteolytic events within cells. researchgate.net

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The phosphonate group has been incorporated into fluorescent dyes and other probes for live-cell imaging applications. nih.govescholarship.org For example, phosphonate-containing xanthene fluorophores have been synthesized and demonstrate enhanced water solubility and excellent cellular retention when delivered as membrane-permeable esters. nih.gov

This compound can be used to install a phosphonate tag onto a protein of interest. This tag can be considered a component of a bioorthogonal system. For instance, the tagged protein could be used in conjunction with other bioorthogonal reactions, or the phosphonate itself could be a target for specific binding partners introduced into the cell. nih.govnih.gov The reaction of this compound with a unique cysteine residue is highly chemoselective, a key feature of bioorthogonal labeling. This allows for the precise attachment of the phosphonate tag, enabling the tracking and analysis of specific proteins in the complex environment of a living cell. nih.gov

Synthesis of Nucleoside and Nucleotide Analogues

One of the most significant applications of phosphonates in medicinal chemistry is in the creation of nucleoside and nucleotide analogues. nih.gov These compounds are often potent antiviral and anticancer agents. nih.gov this compound and related haloalkylphosphonates are key building blocks in these syntheses.

Acyclic nucleoside phosphonates (ANPs) are a major class of antiviral drugs. nih.gov In these molecules, a phosphonate group is attached to an acyclic side chain, which is in turn connected to a nucleobase. The phosphonate serves as a stable isostere of a monophosphate group. nih.govwikipedia.org Unlike natural nucleotides, which are susceptible to hydrolysis, the P-C bond in ANPs ensures their stability in vivo. nih.gov

The synthesis of these analogues often involves the coupling of a heterocyclic base (like adenine (B156593) or cytosine) with a pre-formed side chain containing the phosphonate moiety. rsc.org For example, a common strategy involves the base-catalyzed alkylation of a purine (B94841) or pyrimidine (B1678525) with a side-chain synthon that has a leaving group (like a halide or tosylate) and a protected phosphonate ester. Following the coupling reaction, deprotection steps yield the final acyclic nucleoside phosphonate. rsc.org Several ANP derivatives have shown significant antiviral activity against a range of viruses, including herpes viruses and HIV. nih.govrsc.org

Data Tables

Table 1: Research Findings on the Applications of this compound and Related Compounds

| Application Area | Method/Strategy | Target Biomolecule/Product | Key Finding/Purpose |

| Protein Functionalization | Site-selective alkylation | Cysteine residues in proteins | Covalently attaches a phosphonomethyl group, mimicking reagents like iodoacetamide for selective modification. creative-proteomics.compolyu.edu.hk |

| Studying PTMs | Introduction of a phosphate mimic | Histone H3 (and other proteins) | Creates a stable, non-hydrolyzable analogue of a phosphorylated protein to study phosphorylation-dependent signaling. nih.govnih.gov |

| Bioconjugation & Labeling | Derivatization with a phosphonate tag | Proteins and peptides | Installs a chemical handle that allows for enrichment and purification from complex mixtures using IMAC. researchgate.net |

| Live-Cell Applications | Synthesis of functional probes | Fluorophores, tagged proteins | The phosphonate moiety can enhance water solubility and cellular retention of probes for live-cell imaging. nih.govescholarship.org |

| Medicinal Chemistry | Synthesis of nucleotide analogues | Acyclic Nucleoside Phosphonates (ANPs) | Creates stable bioisosteres of nucleotides that act as potent antiviral agents by resisting enzymatic hydrolysis. nih.govnih.govrsc.org |

Preparation of Carbocyclic Analogues (e.g., Inosine-5'-Monophosphate Analogues)

This compound plays a crucial role in the synthesis of carbocyclic analogues of biologically significant molecules like inosine-5'-monophosphate (IMP). These analogues are designed to mimic the natural substrate of key enzymes, allowing researchers to probe enzyme structure and function.

In a notable example, the ethyl ester of this compound is used in the synthesis of 9-(4'-phosphonomethoxy-2'-cyclopenten-1'-yl)hypoxanthine and 9-(4'-phosphonomethoxy-2',3'-dihydroxycyclopenten-1'-yl)hypoxanthine, which are isosteric carbocyclic analogues of IMP. nih.govnih.gov The synthesis involves reacting the ethyl ester of this compound with a cyclopentene-derived intermediate. nih.gov This reaction yields a monophosphonate ester, which is then hydrolyzed to the final phosphonic acid product using trimethylbromosilane. nih.gov The resulting carbocyclic nucleosides are structurally similar to natural nucleosides but possess enhanced stability against cleavage by phosphorylases and hydrolases due to the robust carbon-nitrogen bond. semanticscholar.org

Table 1: Synthesis of Carbocyclic IMP Analogues

| Starting Material | Reagent | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Cyclopentene derivative | Ethyl ester of this compound | Monophosphonate ester | 9-(4'-phosphonomethoxy-2'-cyclopenten-1'-yl)hypoxanthine | nih.gov |

Exploration of Enzyme Inhibitors for Research Purposes (e.g., IMPDH Inhibitors)

The carbocyclic analogues synthesized using this compound are instrumental in studying enzyme inhibition, particularly for enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo biosynthesis of purine nucleotides, making it a target for various therapeutic areas. nih.govnih.gov

The synthesized carbocyclic analogues of IMP have been shown to inhibit human type II inosine-5'-monophosphate dehydrogenase (IMPDH II). nih.govnih.gov Specifically, 9-(4'-phosphonomethoxy-2'-cyclopenten-1'-yl)hypoxanthine and its dihydroxy counterpart demonstrated inhibitory activity against IMPDH II, with a reported IC50 value of 500 µM. nih.govnih.govsemanticscholar.org This inhibitory action is attributed to their ability to competitively bind to the IMP binding site of the enzyme. semanticscholar.org

IMPDH inhibitors are broadly classified into three groups based on their binding mechanism: analogues of IMP, analogues of NAD+, and allosteric inhibitors. semanticscholar.org The carbocyclic analogues derived from this compound fall into the first category. The study of such inhibitors is crucial for understanding the enzyme's mechanism and for the development of new therapeutic agents, including immunosuppressants and antivirals. researchgate.netfrontiersin.org

Table 2: IMPDH Inhibition by Carbocyclic Analogues

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 9-(4'-phosphonomethoxy-2'-cyclopenten-1'-yl)hypoxanthine | Human IMPDH II | 500 µM | Competitive inhibitor | nih.govnih.govsemanticscholar.org |

Applications in Glycan Research and Cell Surface Engineering

While direct applications of this compound in glycan research and cell surface engineering are not extensively documented in the provided context, the principles of using phosphonate-containing molecules as tools for biological modification are relevant. The field of cell surface engineering utilizes various chemical strategies to modify the molecular landscape of cells. nih.govnih.gov These modifications can enhance cell targeting, modulate immune responses, or introduce new functionalities. nih.govresearchgate.net

Glycan structures on the cell surface are crucial for cell-cell recognition and signaling. nih.gov Research in this area often involves the use of chemical probes to study glycan function. Although not directly involving this compound, techniques in this field include metabolic labeling with unnatural sugars and enzymatic modification to introduce specific chemical handles on the cell surface. researchgate.net These handles can then be used for the attachment of various molecules. The chemistry of phosphonates, including their ability to mimic phosphates and their stability, suggests potential for their incorporation into probes for glycan research.

Cell surface engineering often employs electrostatic interactions, covalent bonding, or hydrophobic insertion to attach molecules to the cell membrane. researchgate.netresearchgate.net The development of functionalized polymers, such as poly(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG), allows for the non-covalent modification of cell surfaces with various chemical moieties. nih.gov While this compound itself is not a primary tool in this specific application, the broader class of organophosphorus compounds, including phosphonic acids, has been explored for creating analogues of biologically important molecules, indicating a potential future role in the development of novel cell surface engineering reagents. nih.gov

Analytical Methodologies for Research Applications of Iodomethylphosphonic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of iodomethylphosphonic acid from reaction mixtures and complex matrices. The choice of technique is dictated by the polarity of the analyte and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile, polar compounds like phosphonic acids. nih.gov Due to the high polarity of this compound, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most applicable modes.

Reversed-Phase (RP-HPLC): This is a common starting point for many phosphonic acids. Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com To improve peak shape and retention of the acidic analyte, an acid modifier such as formic acid, trifluoroacetic acid, or phosphoric acid is often added to the mobile phase. sielc.comresearchgate.net For applications requiring compatibility with mass spectrometry, volatile modifiers like formic acid are preferred. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that show little or no retention in reversed-phase systems. This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. sielc.comnih.gov This allows for the retention and separation of highly hydrophilic analytes like phosphonic acids.

Table 1: Representative HPLC Conditions for Phosphonic Acid Analysis

| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Mixed-Mode |

| Column Type | C18, Polar-Embedded | Silica (B1680970), Amide, Zwitterionic | Anion-Exchange/Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Phosphoric Acid sielc.comresearchgate.net | Acetonitrile/Ammonium (B1175870) Formate Buffer sielc.comnih.gov | Acetonitrile/Water with pH-controlled buffer (e.g., AmFm) sielc.com |

| Detection | UV (200-210 nm), Refractive Index (RI), Mass Spectrometry (MS) shimadzu.com | Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) sielc.com | ELSD, MS, Conductivity sielc.comshimadzu.com |

| Application | Purity assessment, reaction monitoring nih.gov | Analysis of highly polar phosphonates nih.gov | Separation of complex mixtures of inorganic and organic acids sielc.com |

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. chemscene.comlibretexts.org It allows a chemist to quickly determine the consumption of starting materials and the formation of the desired product. libretexts.org

A standard procedure for reaction monitoring involves spotting three lanes on a silica gel or aluminum-backed TLC plate:

Starting Material: A pure sample of the key reactant.

Co-spot: A spot containing both the starting material and an aliquot of the reaction mixture.

Reaction Mixture: An aliquot taken directly from the reaction. rochester.edu

After developing the plate in an appropriate solvent system, the spots are visualized. The disappearance of the reactant spot in the reaction mixture lane and the appearance of a new spot (the product) indicate that the reaction is progressing. libretexts.org The co-spot lane is crucial for confirming the identity of the reactant spot in the mixture, especially when the product and reactant have similar retention factors (Rf values). rochester.edu

Due to the poor UV activity of simple phosphonic acids, visualization often requires chemical staining. epfl.ch

Table 2: Common TLC Stains for Visualizing Phosphonic Acids

| Staining Reagent | Procedure | Result | Reference |

| Ammonium Molybdate / Tin(II) Chloride | Spray with 1% aqueous ammonium molybdate, dry, then spray with 1% tin(II) chloride in 10% HCl. Heat if necessary. | Phosphoric acids and their derivatives appear as blue spots. | researchgate.net |

| Bromocresol Green | Dip plate in a solution of 0.04% bromocresol green in ethanol, adjusted to a blue color with NaOH. | Acidic compounds, like phosphonic acids, appear as yellow spots on a blue background. | epfl.chresearchgate.net |

| Phosphoric Acid / Heat | Spray plate with a solution of phosphoric acid in water (1:1) and heat at 120°C. | Can reveal various organic compounds, including steroids and acids, as colored spots under visible or UV light. | epfl.ch |

Ion-exchange chromatography (IEC) is a powerful technique for separating ionic compounds. Given that phosphonic acids are acidic and exist as anions in neutral or basic solutions, anion-exchange chromatography is particularly effective. shimadzu.commdpi.com This method utilizes a stationary phase with positively charged functional groups that reversibly bind the anionic phosphonate (B1237965) analytes. mdpi.com

Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or hydroxide) in the mobile phase or by changing the pH to neutralize the charge on the analyte. nih.gov IEC is highly valuable for the analysis of phosphonates in aqueous environmental samples and for separating mixtures of different phosphorus-containing acids. nih.govuniv-paris13.fr The development of columns coupled with suppressor devices, which reduce the conductivity of the eluent before detection, has significantly improved the sensitivity for determining anions like phosphonates down to parts-per-billion (ppb) levels. nih.gov

Coupled Analytical Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for the sensitive and selective analysis of many organic compounds, including phosphonic acids. jfda-online.comnih.gov This hyphenated technique combines the separation power of HPLC with the mass-analyzing capability of MS, providing both retention time and mass-to-charge (m/z) ratio for analyte identification and quantification. nih.gov

For polar compounds like this compound, electrospray ionization (ESI) is the most common interface, typically operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.govmdpi.com

Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. In this setup, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-low detection limits. jfda-online.commdpi.com

Table 3: Typical LC-MS/MS Parameters for Phosphonate Analysis

| Parameter | Typical Setting | Purpose | Reference |

| Chromatography | HILIC or Reversed-Phase | Separates analyte from matrix components. | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates gas-phase ions [M-H]⁻ from the polar analyte. | nih.govmdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTRAP | Allows for Multiple Reaction Monitoring (MRM) for high selectivity. | jfda-online.commdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Quantifies the analyte by monitoring specific precursor → product ion transitions, enhancing specificity. | nih.gov |

| Mobile Phase | Volatile buffers (e.g., formic acid, ammonium formate) | Ensures compatibility with the MS detector. | researchgate.netmdpi.com |

Quantitative Analysis in Research Matrices

Quantitative analysis of this compound in various research matrices, such as reaction mixtures or environmental samples, relies on the previously described separation and detection techniques. The goal is to determine the precise concentration of the analyte.

LC-MS/MS is the preferred method for trace-level quantification due to its superior sensitivity and selectivity. nih.govjfda-online.com The development of a quantitative method involves several steps:

Sample Preparation: This may include dilution, filtration, or more complex procedures like solid-phase extraction (SPE) to remove interfering components from the matrix and concentrate the analyte. researchgate.netmdpi.comnih.gov

Method Validation: The analytical method is validated for linearity, accuracy, precision, and sensitivity. mdpi.com

Calibration: A calibration curve is generated by analyzing a series of standards of known concentrations.

Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard is often added to all samples and standards. For LC-MS analysis, a stable isotopically labeled version of the analyte is the ideal internal standard as it co-elutes and has nearly identical chemical properties and ionization efficiency. mdpi.com

For higher concentrations, HPLC with UV detection can be employed, often requiring a pre-column derivatization step to attach a UV-active chromophore to the molecule, thereby enhancing detection sensitivity. nih.govamazonaws.comdigitellinc.com

Table 4: Reported Limits of Detection (LODs) for Related Phosphonic Acids

| Analyte(s) | Method | Matrix | Limit of Detection (LOD) | Reference |

| Glyphosate, AMPA | HPLC-UV (pre-column derivatization) | Environmental Samples | 0.15 - 0.60 µg/L | digitellinc.com |

| Methylphosphonic Acid Metabolites | GC-FPD (derivatization) | Urine | 0.025 ppm | nih.gov |

| Methylphosphonic and Alkyl Methylphosphonic Acids | HILIC-MS/MS (derivatization for MPA) | Dust and Ground Samples | 5 - 200 pg/mL | nih.gov |

| Aminopolyphosphonate Breakdown Products | HPLC-UV (derivatization) | Wastewater | 0.01 - 0.02 µM | nih.govamazonaws.com |

Methods for Purity Assessment and Characterization of Reaction Products

Following the synthesis of this compound, it is crucial to assess its purity and confirm its chemical structure. This is typically achieved using a combination of chromatographic and spectroscopic methods.

Purity Assessment: HPLC and TLC are primary tools for determining the purity of a synthesized compound. nih.gov An HPLC chromatogram of a pure sample should ideally show a single, sharp peak. libretexts.org The presence of additional peaks suggests the existence of impurities, such as unreacted starting materials or byproducts. The relative area of each peak can be used to estimate the purity level. Similarly, a single spot on a TLC plate developed with multiple solvent systems is a good indicator of purity. libretexts.org

Characterization of Reaction Products: While chromatography separates components, spectroscopy identifies them. The definitive structural confirmation of this compound and the identification of any impurities require spectroscopic analysis of the isolated fractions. Key techniques include:

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through high-resolution MS, its elemental formula. Fragmentation patterns can offer further structural clues. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful tool for structural elucidation. ¹H NMR provides information about the hydrogen atoms, ¹³C NMR about the carbon skeleton, and, crucially for this compound, ³¹P NMR provides specific information about the phosphorus environment, confirming the presence and type of the phosphonic acid group. nih.govnih.gov

Table 5: Techniques for Purity Assessment and Characterization

| Technique | Role in Analysis | Information Provided | Reference |

| HPLC | Purity Assessment, Separation | Number of components, relative purity, isolation of products. | nih.gov |

| TLC | Purity Assessment, Reaction Monitoring | Qualitative purity, number of components, reaction progress. | libretexts.org |

| Mass Spectrometry (MS) | Structural Characterization | Molecular weight, elemental formula (HRMS), fragmentation patterns. | nih.govnih.gov |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural Characterization | Detailed structural map, confirmation of functional groups, connectivity of atoms. | nih.govnih.gov |

Q & A

Q. What are the established synthetic routes for iodomethylphosphonic acid, and how can researchers optimize reaction conditions for high purity?